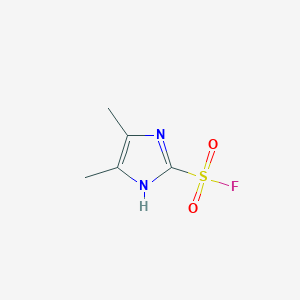
TP-472N
科学研究应用
TP 472N 主要在科学研究中用作 TP 472 的阴性对照。它用于涉及含溴结构域蛋白的研究,特别是 BRD9 和 BRD7。 这些蛋白是开关/蔗糖非发酵 (SWI/SNF) 复合体的组成部分,在染色质重塑和转录调控中起着至关重要的作用 .
除了在表观遗传学研究中的应用之外,TP 472N 也是用于筛选潜在候选药物的化合物库的一部分。 它有助于研究人员了解 TP 472 和其他相关化合物的特异性和选择性 .
作用机制
TP 472N 通过不与目标溴结构域(特别是 BRD9 和 BRD7)相互作用来充当阴性对照。这种非活性使研究人员能够将 TP 472(一种活性探针)的影响与 TP 472N 进行比较,以确定相互作用的特异性。 TP 472N 的分子靶标与 TP 472 相同,但 TP 472N 不与这些靶标结合,使其成为理想的对照化合物 .
生化分析
Biochemical Properties
1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone plays a significant role in biochemical reactions, particularly in the modulation of bromodomain-containing proteins BRD9 and BRD7. These proteins are involved in chromatin remodeling and gene expression regulation. The compound exhibits selective binding to BRD9 with a dissociation constant (KD) of 33 nM and to BRD7 with a KD of 340 nM . This selective interaction suggests that 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone can influence gene expression by modulating the activity of these bromodomains.
Cellular Effects
1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By interacting with BRD9 and BRD7, the compound can alter the transcriptional landscape of cells, leading to changes in gene expression patterns. This modulation can impact cell proliferation, differentiation, and apoptosis. Additionally, the compound’s influence on chromatin structure can affect cellular metabolism by altering the accessibility of metabolic genes .
Molecular Mechanism
The molecular mechanism of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone involves its binding to the bromodomains of BRD9 and BRD7. This binding inhibits the interaction of these proteins with acetylated histones, thereby preventing the recruitment of transcriptional machinery to specific genomic loci. This inhibition can lead to changes in gene expression and downstream cellular effects. The compound’s selective binding to BRD9 and BRD7 suggests that it can be used as a tool to study the specific roles of these bromodomains in various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone have been observed to change over time. The compound is stable under standard storage conditions (2-8°C) and can be dissolved in DMSO at a concentration of 15 mg/mL . Long-term studies have shown that the compound maintains its activity over extended periods, making it suitable for in vitro and in vivo experiments. Its degradation products and their potential effects on cellular function have not been extensively studied.
Dosage Effects in Animal Models
The effects of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone vary with different dosages in animal models. At lower doses, the compound has been shown to selectively inhibit BRD9 and BRD7 without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body . The compound’s influence on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications and toxicity profiles.
Transport and Distribution
Within cells and tissues, 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the nucleus, where it can exert its effects on chromatin structure and gene expression . The compound’s distribution profile can influence its efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone is primarily within the nucleus, where it interacts with BRD9 and BRD7. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments . The compound’s activity and function are closely linked to its subcellular localization, as its interactions with chromatin and transcriptional machinery are essential for its biological effects.
准备方法
合成路线和反应条件: TP 472N 的合成涉及在特定条件下将 2-(环丙基甲氧基)苯胺与吡咯并[1,2-a]嘧啶-6-基乙酮反应。 该反应通常需要二甲基亚砜 (DMSO) 等溶剂,并在控制的温度下进行,以确保获得所需的产物 .
工业生产方法: TP 472N 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和溶剂,反应条件针对最大产量和纯度进行了优化。 最终产品使用高效液相色谱 (HPLC) 进行纯化,以达到至少 98% 的纯度 .
化学反应分析
反应类型: TP 472N 由于存在反应性官能团,主要发生取代反应。 在标准实验室条件下,它不容易参与氧化或还原反应 .
常见试剂和条件: 涉及 TP 472N 的反应中使用的常见试剂包括二甲基亚砜 (DMSO) 作为溶剂以及各种催化剂来促进取代反应。 反应通常在室温或略微升高的温度下进行 .
主要产物: 涉及 TP 472N 的反应形成的主要产物通常是原始化合物的取代衍生物。 这些衍生物保留了 TP 472N 的核心结构,但具有不同的取代基连接到苯基或嘧啶环上 .
相似化合物的比较
类似化合物:
- TP 472:含溴结构域蛋白 BRD9 和 BRD7 的活性探针。
- PHTPP:选择性雌激素受体β拮抗剂。
- PP121:磷脂酰肌醇 3-激酶和雷帕霉素哺乳动物靶标的双重抑制剂 .
独特性: TP 472N 在作为 TP 472 的阴性对照方面是独一无二的。虽然 TP 472 会积极地结合并抑制 BRD9 和 BRD7,但 TP 472N 不会与这些蛋白相互作用,使其成为验证 TP 472 影响特异性的宝贵工具。 这种区别对于研究溴结构域在各种生物学过程中的作用的研究人员至关重要 .
属性
IUPAC Name |
1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13(22)17-11-16(19-20-9-4-10-21(17)19)15-5-2-3-6-18(15)23-12-14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQWBZAMTQTECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=N2)C3=CC=CC=C3OCC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101143826 | |
| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2080306-24-5 | |
| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101143826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





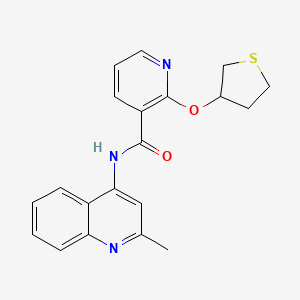

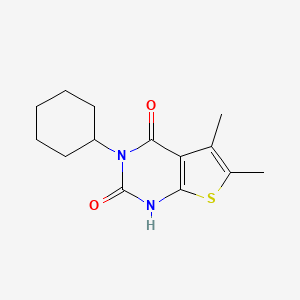
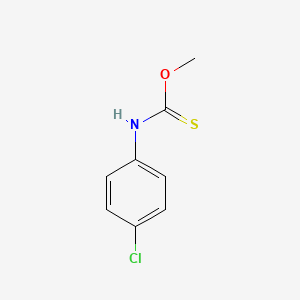
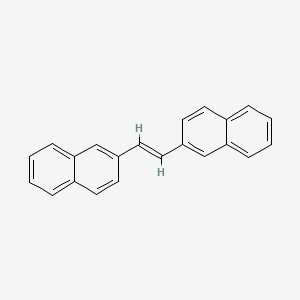
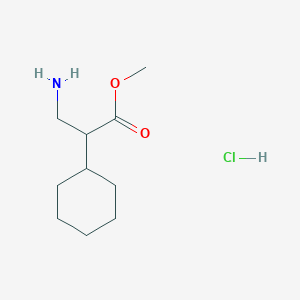
![3-[(Thiophen-2-yl)methyl]azetidine hydrochloride](/img/structure/B1653911.png)
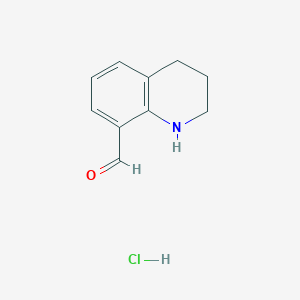
![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B1653914.png)

